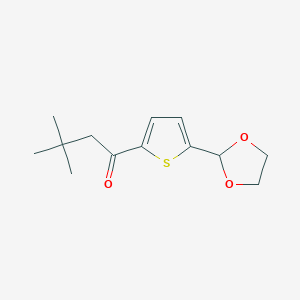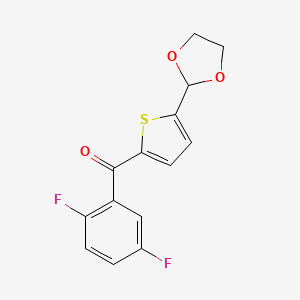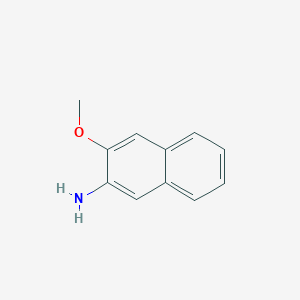
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
概要
説明
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a nitro group and a pyrrolidine ring attached to a benzoic acid core .
準備方法
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 5-(pyrrolidin-1-yl)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反応の分析
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is used as a specialty product for studying protein interactions and modifications . Additionally, the compound’s unique structure makes it a valuable tool in medicinal chemistry for the development of new drugs and therapeutic agents . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
作用機序
The mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and other biomolecules. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
2-Nitrobenzoic acid: Lacks the pyrrolidine ring, making it less specific in its interactions.
5-(Pyrrolidin-1-yl)benzoic acid:
2-Amino-5-(pyrrolidin-1-yl)benzoic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
The uniqueness of this compound lies in its combination of a nitro group and a pyrrolidine ring, which provides a balance of reactivity and specificity for various applications .
特性
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUYCCKQBKIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)
